(2,4-Dihydroxyphenyl)acetonitrile
Overview
Description
Synthesis Analysis
A concise synthesis method for (2,4-Dihydroxyphenyl)acetonitrile involves the reaction of trimethylsilyl cyanide with o-quinone methides, generated from 2-(1-tosylalkyl)phenols under basic conditions. This process allows for the convenient transformation of 2-(2-hydroxyphenyl)acetonitriles into benzofuranones, highlighting a versatile approach to synthesizing this compound and its derivatives (Bo Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of (2,4-Dihydroxyphenyl)acetonitrile derivatives has been analyzed through various spectroscopic and theoretical methods. For example, (4-nitrophenyl)acetonitrile and its carbanion have been studied using quantitative IR spectra and ab initio force field calculations, providing insight into the structural changes occurring during the molecule to carbanion conversion. This analysis reveals significant frequency decreases and intensity increases in the cyano and nitro stretching bands, indicative of the molecule's structural dynamics (Y. Binev et al., 2000).
Chemical Reactions and Properties
The compound's chemical reactivity is demonstrated through various reactions, such as carbopalladation of nitriles, leading to the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. These processes showcase the (2,4-Dihydroxyphenyl)acetonitrile's ability to undergo transformations under specific conditions, offering pathways to a range of chemical structures (Qingping Tian et al., 2003).
Physical Properties Analysis
The physical properties of (2,4-Dihydroxyphenyl)acetonitrile derivatives, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in various environments and applications. Although specific studies directly addressing these properties were not identified in this search, they can generally be inferred from molecular structure analyses and chemical properties.
Chemical Properties Analysis
Chemical properties, including reactivity with different reagents, stability under various conditions, and the potential for forming adducts or undergoing photolysis, are essential aspects of (2,4-Dihydroxyphenyl)acetonitrile's chemistry. The compound's interaction with acetonitrile under photolysis conditions, for example, reveals complex behavior involving intramolecular proton transfer and potential environmental implications for the photodegradation of similar pollutants (Xiting Zhang et al., 2020).
Scientific Research Applications
Synthesis of Morphine Derivatives : Oxidation of (3,4-dihydroxyphenyl)acetonitrile leads to products used in Gates' morphine synthesis, demonstrating its importance in medicinal chemistry (Land et al., 2003).
Sonochemistry Applications : In a study on the sonochemical effects on non-radical reactions, (2,4-Dihydroxyphenyl)acetonitrile was used in kinetic investigations of reactions in acetonitrile-water binary mixtures, highlighting its role in physical chemistry (Tuulmets et al., 2014).
Pharmacokinetic Studies : In the context of pharmacokinetics, this compound has been used in the study of hydroxytyrosol, a phenolic compound in olive oil, demonstrating its utility in analytical chemistry (Ruíz-Gutiérrez et al., 2000).
Photodissociation Studies : Studies on the photodissociation of bis(2,4-dihydroxyphenyl)squaraine in acetonitrile solutions indicate its relevance in photochemistry (Das et al., 1993).
Chromatography Applications : In liquid-liquid partition chromatography, (2,4-Dihydroxyphenyl)acetonitrile plays a role as a stationary phase component, signifying its importance in separation technologies (Corbin et al., 1960).
Molecular Synthesis : It has been used in the synthesis of benzofuranones, showcasing its application in organic synthesis (Wu et al., 2014).
Electrochemical Studies : The compound is involved in studies of acetonitrile's effect on liver microsomal cytochrome P450 2C9 activity, indicating its role in biochemical research (Tang et al., 2000).
Safety And Hazards
Future Directions
“(2,4-Dihydroxyphenyl)acetonitrile” is a natural compound found in Erica scoparia and could be used for research purposes . A new compound, 2-(2,4-dihydroxyphenyl)benzimidazolines, was synthesized using a reaction of resorcinol with in situ-formed electrophilic N-ethoxycarbonylbenzimidazolium reagents . This suggests potential future directions in the synthesis of new compounds using “(2,4-Dihydroxyphenyl)acetonitrile”.
properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUJMKQLZZYAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566258 | |
Record name | (2,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dihydroxyphenyl)acetonitrile | |
CAS RN |
57576-34-8 | |
Record name | (2,4-Dihydroxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60566258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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